molecular formula C6H12N6 B1219779 TriMM CAS No. 2827-46-5

TriMM

Cat. No. B1219779
Key on ui cas rn: 2827-46-5
M. Wt: 168.2 g/mol
InChI Key: LGEXGKUJMFHVSY-UHFFFAOYSA-N
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Patent
US06878824B2

Procedure details

After 18.5 g (0.1 mol) of cyanuric chloride was dissolved into 150 ml of acetonitrile, the resulting mixture was cooled to 0° C. and 15.5 g (0.2 mol) of 40% aqueous solution of methylamine was added dropwise in 1 hour thereto under stirring in such a manner that the reaction temperature did not exceed 5° C. While further stirring, 100 ml of water including 20.0 g (0.2 mol) of potassium hydrogencarbonate was added dropwise at the same temperature. Thereafter, the reaction temperature was gradually raised, and stirred at 45° C. for 8 hours. After confirming that an inversion to 2.4-bis(methylamino)-6-chloro-1,3,5-triazine was completed, the reaction solution was cooled and products were filtered off. The filter cake was fully washed with water, and then the resulting 2,4-bis(methylamino)-6-chloro-1,3,5-triazine was suspended into 100 ml of water, and 31.1 g (0.4 mol) of 40% aqueous solution of methylamine was added, and further heated under reflux for 6 hours. After cooling, the deposited crystal was filtered, washed fully with water and dried to give 13.1 g (yield: 78%) of the titled compound. Melting point 133° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[N:1]1C(Cl)=NC(Cl)=N[C:2]=1Cl.CN.O.C(=O)([O-])O.[K+].[CH3:18][NH:19][C:20]1[N:25]=[C:24]([NH:26][CH3:27])[N:23]=[C:22](Cl)[N:21]=1>C(#N)C>[CH3:18][NH:19][C:20]1[N:25]=[C:24]([NH:26][CH3:27])[N:23]=[C:22]([NH:1][CH3:2])[N:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC(=NC(=N1)NC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring in such a manner that the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction temperature was gradually raised
STIRRING
Type
STIRRING
Details
stirred at 45° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
products were filtered off
WASH
Type
WASH
Details
The filter cake was fully washed with water
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
further heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposited crystal was filtered
WASH
Type
WASH
Details
washed fully with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC(=NC(=N1)NC)NC
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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